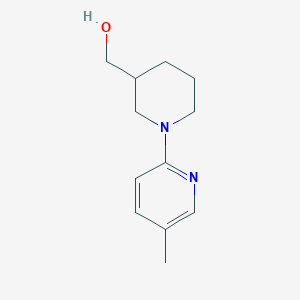

(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(5-methylpyridin-2-yl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-4-5-12(13-7-10)14-6-2-3-11(8-14)9-15/h4-5,7,11,15H,2-3,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZKQAIEDWQNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671517 | |

| Record name | [1-(5-Methylpyridin-2-yl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-72-8 | |

| Record name | 1-(5-Methyl-2-pyridinyl)-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(5-Methylpyridin-2-yl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol CAS number lookup

An In-Depth Technical Guide to (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. We will explore the rationale behind its molecular design, its utility in constructing complex bioactive molecules, and the essential safety protocols for its handling. This document is intended to serve as a foundational resource for researchers leveraging this versatile scaffold in drug discovery programs.

Introduction: The Significance of the Piperidine-Pyridine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets.[2] When coupled with a pyridine ring, as in this compound, the resulting molecule combines the favorable pharmacokinetic properties of the piperidine core with the diverse intermolecular interaction capabilities of the aromatic pyridine system.

This particular compound serves as a crucial intermediate, providing a synthetically accessible platform for generating libraries of molecules for drug discovery. Its structure is particularly relevant in the design of kinase inhibitors for oncology and in the development of agents targeting neurological disorders, where blood-brain barrier permeability is a critical factor.[3]

Core Compound Specifications

A clear understanding of the fundamental physicochemical properties of a starting material is paramount for its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 939986-72-8 | [3] |

| Molecular Formula | C₁₂H₁₈N₂O | [3] |

| Molecular Weight | 206.284 g/mol | [3] |

| MDL Number | MFCD09607837 | [3] |

Synthesis and Mechanistic Rationale

While multiple proprietary synthesis routes may exist, a common and logical approach to constructing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for coupling amine-containing fragments to electron-deficient aromatic rings.

General Synthetic Workflow

The synthesis hinges on the reaction between a suitably activated pyridine derivative and piperidin-3-yl)methanol. A common precursor for the pyridine component is 2-chloro-5-methylpyridine. The chlorine atom at the 2-position activates the ring for nucleophilic attack by the secondary amine of the piperidine.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Protocol and Causality

Objective: To synthesize this compound via SNAr.

-

Reactant Preparation: Dissolve piperidin-3-yl)methanol (1.0 equivalent) and 2-chloro-5-methylpyridine (1.0-1.2 equivalents) in a high-boiling polar aprotic solvent such as DMF or DMSO.

-

Rationale: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) characteristic of the SNAr mechanism, without interfering with the nucleophile.

-

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Rationale: The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.

-

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 80°C to 120°C and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Rationale: The SNAr reaction has a significant activation energy barrier due to the temporary loss of aromaticity in the pyridine ring. Thermal energy is required to overcome this barrier and drive the reaction to completion in a reasonable timeframe.

-

-

Workup and Purification: Upon completion, cool the reaction mixture and perform an aqueous workup to remove the inorganic base and solvent. The crude product is then purified, typically by silica gel column chromatography.

-

Rationale: The workup isolates the organic product from the reaction salts and high-boiling solvent. Column chromatography separates the desired product from unreacted starting materials and any side products.

-

Applications in Drug Discovery

The title compound is not typically a final drug product but rather a versatile intermediate. Its value lies in the strategic placement of functional groups that allow for further chemical elaboration.

Role as a Key Intermediate

The primary alcohol (-CH₂OH) on the piperidine ring and the secondary amine are key handles for diversification. This allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic profiles (ADME).

Caption: Role as a central scaffold for generating diverse compound libraries.

Target Classes

-

Kinase Inhibitors: The compound is used in the synthesis of kinase inhibitors for targeted cancer therapy.[3] The pyridine moiety can form crucial hydrogen bonds within the ATP-binding pocket of a kinase, while the piperidine-methanol portion can be modified to extend into other regions of the enzyme, enhancing selectivity and potency.[3]

-

Neurological Disorders: Its structure is reported to possess favorable properties for crossing the blood-brain barrier, making it a valuable building block for agents targeting the central nervous system (CNS).[3] The ability to tune lipophilicity and hydrogen bonding potential by modifying the methanol group is key to optimizing CNS penetration.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety. The following guidelines are synthesized from safety data sheets of structurally related compounds.

Hazard Identification

-

Acute Effects: May be harmful if swallowed.[4] Causes skin irritation and potentially severe eye damage or irritation.[5][6] May also cause respiratory irritation.[5]

-

Physical Hazards: May be a combustible liquid.[4]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle the product only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment:

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[4]

Storage and Incompatibilities

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[7][8]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in modern medicinal chemistry. Its well-defined structure, featuring both a versatile piperidine core and an interactive pyridine ring, provides a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, chemical properties, and handling requirements, as outlined in this guide, is essential for researchers aiming to unlock its full potential in the pursuit of new drug candidates for oncology, neurology, and beyond.

References

-

MySkinRecipes. * this compound*. [Link]

-

ResearchGate. Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. [Link]

-

Royal Society of Chemistry. RSC Advances. [Link]

-

UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

- Google Patents.

-

MDPI. Drug Design and Discovery: Principles and Applications. [Link]

-

PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.es [fishersci.es]

An In-depth Technical Guide to (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, which combines a substituted pyridine ring with a piperidine methanol moiety, positions it as a valuable intermediate in the synthesis of complex pharmaceutical agents. Notably, this scaffold is frequently employed in the development of kinase inhibitors for targeted cancer therapies and other bioactive molecules targeting the central nervous system.[1] The strategic placement of the methyl group on the pyridine ring and the hydroxyl group on the piperidine core allows for fine-tuning of physicochemical properties such as solubility, metabolic stability, and blood-brain barrier permeability, making it a versatile building block in drug design.[1]

This technical guide provides a comprehensive overview of the chemical properties of this compound, including a detailed examination of its synthesis, predicted physicochemical and spectral properties, and its established role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | [2] |

| Molecular Weight | 206.284 g/mol | [2] |

| CAS Number | 939986-72-8 | [2] |

| Density | 1.086 g/cm³ | [2] |

| Storage Conditions | Room temperature, sealed, dry | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the N-arylation of a suitable piperidine precursor. The following is a representative synthetic protocol based on established methodologies for similar compounds.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Precursor, (Piperidin-3-yl)methanol

(Piperidin-3-yl)methanol serves as the foundational piperidine core. While commercially available, it can be synthesized from precursors like 3-aminopiperidine derivatives derived from L-glutamic acid.[3]

Step 2: N-Arylation via Buchwald-Hartwig Amination

The key step in the synthesis is the formation of the C-N bond between the piperidine nitrogen and the pyridine ring. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this transformation, known for its broad substrate scope and functional group tolerance.[4]

-

Reaction Scheme:

-

(Piperidin-3-yl)methanol is coupled with 2-chloro-5-methylpyridine (or a corresponding bromo- or iodo-pyridine) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

-

-

Detailed Protocol:

-

To a reaction vessel purged with an inert gas (e.g., argon), add (piperidin-3-yl)methanol (1.0 equivalent), 2-chloro-5-methylpyridine (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equivalents), and a bulky, electron-rich phosphine ligand like Xantphos or RuPhos (0.02-0.10 equivalents).

-

Add a suitable base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).

-

Add an anhydrous solvent, such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Causality Behind Experimental Choices

-

Catalyst and Ligand Selection: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination and oxidative addition steps in the catalytic cycle, especially with potentially sterically hindered substrates.[4]

-

Base and Solvent: The base is essential for deprotonating the piperidine nitrogen, making it nucleophilic. The choice of a non-protic, anhydrous solvent is crucial to prevent catalyst deactivation and unwanted side reactions.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Predicted Spectral Properties

While specific spectral data for this compound is not widely published, we can predict the expected signals based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (Pyridine Ring): Expect signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets and doublets of doublets) based on their coupling with each other.

-

Piperidine Ring Protons: A complex series of multiplets is expected in the aliphatic region (δ 1.5-4.0 ppm). The protons adjacent to the nitrogen and the carbon bearing the hydroxymethyl group will be shifted downfield.

-

Hydroxymethyl Protons (-CH₂OH): A doublet or triplet is anticipated for the methylene protons of the hydroxymethyl group, coupled to the adjacent methine proton on the piperidine ring. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group on the pyridine ring will be observed in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

-

Pyridine Carbons: Signals for the carbon atoms of the pyridine ring are expected in the downfield region (δ 110-160 ppm).

-

Piperidine Carbons: The carbon signals of the piperidine ring will appear in the aliphatic region (δ 20-60 ppm). The carbons attached to the nitrogen and the hydroxymethyl group will be shifted further downfield.

-

Hydroxymethyl Carbon (-CH₂OH): A signal for the carbon of the hydroxymethyl group is expected around δ 60-70 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon signal will be in the upfield region (δ 15-25 ppm).

Mass Spectrometry

-

Electrospray Ionization (ESI-MS): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 207.29.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its key functional groups: the secondary alcohol, the tertiary amine of the piperidine ring, and the pyridine ring.

-

Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to various esters and ethers, which is a common strategy in medicinal chemistry to modify a compound's properties.

-

Reactions of the Piperidine Nitrogen: The tertiary amine is basic and can be protonated to form a salt.

-

Reactions of the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the conditions required may be harsh.

Applications in Drug Discovery and Development

The N-aryl piperidine scaffold is a prevalent feature in a wide array of biologically active molecules and approved pharmaceuticals.[4] this compound is a key intermediate in the synthesis of compounds that are being investigated for various therapeutic applications.

-

Kinase Inhibitors: This compound is particularly valuable in the development of kinase inhibitors.[1] The piperidine and pyridine rings can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases, while the hydroxymethyl group can be a key site for further functionalization to enhance potency and selectivity.

-

Neurological Disorders: The favorable physicochemical properties of this scaffold, including potential blood-brain barrier permeability, make it an attractive starting point for the synthesis of agents targeting neurological disorders.[1]

Conclusion

This compound is a strategically designed chemical entity that holds significant promise as a building block in the synthesis of novel pharmaceutical agents. Its synthesis, leveraging modern cross-coupling methodologies, is well-established in principle. A thorough understanding of its chemical properties, including its reactivity and spectral characteristics, is essential for its effective utilization in drug discovery and development programs. The versatility of this scaffold ensures its continued importance in the quest for new and improved therapeutics.

References

-

MySkinRecipes. This compound. Retrieved from [Link]

-

Yasmeen, F., Ahmad, M., Aslam, S., Zubair, M., & Naqvi, S. A. R. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications, 55(13). Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol is a heterocyclic molecule with significant potential in medicinal chemistry, serving as a valuable scaffold for the design of novel therapeutic agents. A comprehensive understanding of its three-dimensional structure and conformational dynamics is essential for elucidating structure-activity relationships (SAR) and for the rational design of drugs with improved efficacy and selectivity. This technical guide provides a multi-faceted approach to characterizing the molecular architecture of this compound. We will explore its stereochemistry, the conformational preferences of the piperidine ring, and the spatial orientation of its substituents. The analysis integrates experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with theoretical insights from computational modeling, offering a holistic perspective for researchers in drug discovery and development.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of approved pharmaceutical agents.[1] Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, which is critical for optimal interaction with biological targets. The title compound, this compound, is a synthetically accessible intermediate used in the development of various therapeutic agents, including kinase inhibitors for targeted cancer therapy.[2] The 5-methylpyridin-2-yl substituent introduces a heterocyclic aromatic system capable of participating in various non-covalent interactions, while the 3-hydroxymethyl group provides a handle for hydrogen bonding. A thorough understanding of the conformational landscape of this molecule is a prerequisite for leveraging its full potential in drug design.

Stereochemistry and Enantioselectivity

The presence of a chiral center at the C3 position of the piperidine ring means that this compound exists as a pair of enantiomers: (R)- and (S)-. These enantiomers can exhibit distinct pharmacological and toxicological profiles, making their separation and stereochemical assignment a critical step in drug development. Chiral piperidines are highly sought-after structures in bioactive molecules.[3] Chemo-enzymatic approaches have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines.[3][4]

Workflow for Chiral Resolution and Absolute Configuration Assignment:

Caption: A typical workflow for the separation and assignment of absolute stereochemistry.

Conformational Isomerism of the Piperidine Ring

The six-membered piperidine ring is not planar and, to minimize torsional and angle strain, predominantly adopts a chair conformation.[5] For a substituted piperidine like the title compound, two chair conformers can exist in equilibrium through ring inversion. The relative energies of these conformers, and thus their populations at equilibrium, are dictated by the steric and electronic interactions of the substituents.

Substituent Orientation and Steric Considerations

Substituents on a piperidine ring can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial orientation to avoid unfavorable 1,3-diaxial steric interactions. In this compound, both the N-aryl group and the C3-hydroxymethyl group have conformational preferences that must be considered.

Experimental Approaches to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure and conformation in solution.

-

¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment and spatial orientation.[6]

-

Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. This allows for the determination of the relative stereochemistry and the preferred chair conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments identify protons that are close in space (< 5 Å), providing through-space correlations that are invaluable for conformational assignment.

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis:

-

Assign all proton and carbon signals using COSY and HSQC data.

-

Extract key ³JHH values from the ¹H spectrum to infer dihedral angles and ring conformation.

-

Analyze NOESY/ROESY cross-peaks to establish spatial proximities between substituents and ring protons.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles.[7][8] This technique can definitively establish the conformation of the piperidine ring and the relative stereochemistry of the substituents in the crystalline form.[9][10] It is important to recognize that the solid-state conformation may not be the sole or most populated conformation in solution.

Computational Modeling and Conformational Analysis

Computational chemistry is an indispensable tool for exploring the conformational landscape of flexible molecules and for corroborating experimental findings.[11][12]

Computational Workflow for Conformational Analysis:

Caption: A representative workflow for computational conformational analysis.

Density Functional Theory (DFT) Calculations

DFT methods offer a good balance of accuracy and computational cost for predicting molecular properties.[13] Geometry optimizations of various possible conformers can be performed to determine their relative stabilities.[14] Furthermore, the Gauge-Including Atomic Orbital (GIAO) method can be used with DFT to predict NMR chemical shifts and coupling constants for the optimized geometries.[15][16][17][18] A strong correlation between the calculated and experimental NMR data provides confidence in the predicted conformational model.

Table 1: Predicted Relative Energies and Key NMR Parameters for Hypothetical Conformers of (S)-(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol

| Conformer | -CH₂OH Orientation | Relative Gibbs Free Energy (kcal/mol) | Calculated ³J(H2a,H3a) (Hz) | Calculated ³J(H3a,H4a) (Hz) |

| I | Equatorial | 0.00 | 10.8 | 11.2 |

| II | Axial | +1.5 | 3.5 | 4.1 |

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Synthesis of this compound and Related Structures

The synthesis of the title compound and its analogs is of significant interest. For instance, (1-(5-methylpyridin-2-yl)piperidin-4-yl)methanol has been reported.[19] The synthesis of related structures often involves the reaction of a substituted pyridine with a piperidine derivative. For example, (1-(5-nitropyridin-2-yl)piperidin-3-yl)methanol is a related compound.[20] The synthesis of 2-methylpyridines can be achieved via α-methylation.[21] A variety of substituted piperidines are accessible through chemo-enzymatic dearomatization of activated pyridines.[3]

Conclusion

A comprehensive understanding of the molecular structure and conformational preferences of this compound requires an integrated approach that leverages both experimental and computational techniques. NMR spectroscopy provides detailed information about the solution-state conformation, while X-ray crystallography offers a definitive view of the solid-state structure. Computational modeling, particularly DFT calculations, serves as a powerful predictive and corroborative tool. The insights gained from these studies are crucial for the rational design and optimization of novel drug candidates based on this versatile molecular scaffold.

References

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 2024. [Link]

-

Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 2015. [Link]

-

X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Chemical Sciences, 2017. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications, 2024. [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 2022. [Link]

-

Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship.org, 2020. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 2020. [Link]

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 2005. [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate, 2015. [Link]

-

Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate, 2015. [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 1976. [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC, 2022. [Link]

-

High-value stereo-enriched 3-and 3,4-substituted piperidines and... ResearchGate. [Link]

-

X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate. [Link]

-

High value stereo-enriched 3-and 3,4-substituted piperidines and... ResearchGate. [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 2022. [Link]

-

X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI, 2020. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 2021. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 2022. [Link]

-

Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, 1993. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023. [Link]

-

Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 1982. [Link]

-

Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 1974. [Link]

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 2022. [Link]

-

This compound. MySkinRecipes. [Link]

-

Donepezil-based reactivators for the inhibition of acetylcholinesterase. RSC Advances, 2017. [Link]

-

4-Piperidinemethanol. PubChem. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena Air, 2023. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI, 2015. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts [escholarship.org]

- 19. 158181-85-2|(1-(5-Methylpyridin-2-yl)piperidin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 20. 419542-61-3|(1-(5-Nitropyridin-2-yl)piperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 21. mdpi.com [mdpi.com]

Spectroscopic Characterization of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol: A Predictive Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the expected spectral characteristics. By dissecting the molecule into its constituent functional groups—a 5-methylpyridine ring, a substituted piperidine ring, and a primary alcohol—and drawing comparisons with data from analogous structures, this guide offers a robust framework for the identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic theory and data from closely related molecules, providing a valuable resource for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both piperidine and pyridine scaffolds in a wide array of pharmaceutical agents.[1] The piperidine moiety offers favorable pharmacokinetic properties, while the pyridine ring can engage in various biological interactions. Accurate structural elucidation is paramount in drug discovery and development, and spectroscopic techniques are the cornerstone of this process. This guide provides a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, IR, and MS data for the title compound.

The rationale for a predictive approach stems from the current lack of publicly accessible, experimentally derived spectra for this specific molecule. By systematically analyzing the expected spectroscopic behavior of each structural component, we can construct a detailed and scientifically sound "fingerprint" of the molecule. This predictive guide will aid researchers in identifying the compound upon synthesis and in understanding its structural nuances.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below, with key regions highlighted for spectroscopic analysis.

A diagram illustrating the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are discussed below. The chemical shifts are referenced to a standard internal solvent signal.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 5-methylpyridine ring, the aliphatic protons of the piperidine ring, the methanol group, and the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Pyridine H-6 | ~7.9 - 8.1 | d | ~2.0 | ortho to ring nitrogen |

| Pyridine H-4 | ~7.3 - 7.5 | dd | ~8.0, 2.0 | meta and para coupling |

| Pyridine H-3 | ~6.5 - 6.7 | d | ~8.0 | ortho to the piperidine substituent |

| Piperidine CH (axial/equatorial) | ~4.0 - 4.4 | m | - | Protons adjacent to the pyridine ring |

| Methanol CH₂ | ~3.4 - 3.6 | m | - | Diastereotopic protons adjacent to a chiral center |

| Piperidine CH (axial/equatorial) | ~2.8 - 3.2 | m | - | Protons on the carbon bearing the methanol group |

| Piperidine CH₂ (axial/equatorial) | ~1.5 - 2.0 | m | - | Remaining piperidine ring protons |

| Pyridine CH₃ | ~2.2 - 2.4 | s | - | Methyl group on the pyridine ring |

| Methanol OH | Variable | br s | - | Dependent on concentration and solvent |

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine C-2 | ~158 - 162 | Carbon attached to two nitrogen atoms (in resonance) |

| Pyridine C-6 | ~145 - 149 | Aromatic CH adjacent to nitrogen |

| Pyridine C-4 | ~135 - 139 | Aromatic CH |

| Pyridine C-5 | ~128 - 132 | Aromatic C with methyl substituent |

| Pyridine C-3 | ~106 - 110 | Aromatic CH ortho to the piperidine substituent |

| Methanol CH₂ | ~60 - 65 | Carbon of the primary alcohol |

| Piperidine C-2 | ~45 - 50 | Carbon adjacent to the pyridine ring |

| Piperidine C-6 | ~45 - 50 | Carbon adjacent to the pyridine ring |

| Piperidine C-3 | ~35 - 40 | Carbon bearing the methanol group |

| Piperidine C-4, C-5 | ~20 - 30 | Remaining piperidine ring carbons |

| Pyridine CH₃ | ~17 - 20 | Methyl group carbon |

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical spectral width: 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (aromatic) | 1550 - 1650 | Stretching |

| C-O (alcohol) | 1000 - 1260 | Stretching |

| C-N (amine) | 1020 - 1250 | Stretching |

Table 3: Predicted major IR absorption bands.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected exact mass of the molecule (C₁₂H₁₈N₂O) is approximately 206.1419 g/mol . In a high-resolution mass spectrum (HRMS), this peak should be observed. In a low-resolution spectrum, a peak at m/z = 206 would be expected.

-

Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or electrospray ionization (ESI).

A simplified diagram of predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as ESI or EI.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For HRMS, a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.[4]

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Propose structures for the major fragment ions and correlate them with the molecular structure.

-

Conclusion

This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with generalized experimental protocols, offer a solid foundation for researchers working with this compound. It is crucial to note that while these predictions are based on sound scientific principles and data from related structures, experimental verification remains the gold standard for structural elucidation. This document should, therefore, be used as a guide to aid in the interpretation of experimentally obtained spectra.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from a relevant RSC publication.[2]

-

BLDpharm. (n.d.). (1-(5-Methylpyridin-2-yl)piperidin-4-yl)methanol. Retrieved from BLDpharm product page.[5]

-

MDPI. (n.d.). Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". Retrieved from a relevant MDPI publication.[3]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a relevant RSC publication.[4]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. Retrieved from a relevant BenchChem publication.[1]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Methylpyridinylpiperidine Derivatives

This guide provides an in-depth exploration of the key biological targets of methylpyridinylpiperidine derivatives, a versatile scaffold in modern medicinal chemistry. For researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how these compounds interact with crucial physiological systems, offering insights into their therapeutic promise for a range of disorders. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its structural features offer a unique combination of chemical stability, modulable lipophilicity, and the ability to form key interactions within the binding pockets of various molecular targets.[1]

Nicotinic Acetylcholine Receptors (nAChRs): Modulating Cholinergic Neurotransmission

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[2] Their modulation by methylpyridinylpiperidine derivatives represents a significant avenue for therapeutic intervention in neurological and psychiatric disorders.[3]

Mechanism of Action and Therapeutic Relevance

Methylpyridinylpiperidine derivatives can act as both agonists and antagonists at different nAChR subtypes. For instance, novel piperidine derivatives have been designed and synthesized as antagonists for the α7 nAChR, a subtype implicated in various physiopathological processes.[2] The interaction of these derivatives with the receptor can involve cation-π interactions with key tryptophan residues in the binding pocket and van der Waals interactions that stabilize the ligand-receptor complex.[2]

The therapeutic potential of modulating nAChRs is vast. Ligands targeting these receptors have shown promise for improving multiple domains of cognition, including attention, learning, and memory.[3] This makes them attractive candidates for the treatment of cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[3]

Experimental Workflow: Characterizing nAChR Ligands

A typical workflow for characterizing the interaction of methylpyridinylpiperidine derivatives with nAChRs involves a combination of in vitro and in vivo assays.

Caption: Experimental workflow for nAChR ligand characterization.

Detailed Protocol: Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-nicotine), and varying concentrations of the test methylpyridinylpiperidine derivative.

-

Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Histamine H3 Receptors: A Gateway to Modulating Multiple Neurotransmitter Systems

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including dopamine, norepinephrine, acetylcholine, and serotonin.[4] Methylpyridinylpiperidine derivatives have emerged as potent H3R antagonists, offering a unique mechanism to influence a wide range of neurological functions.[5]

Mechanism of Action and Therapeutic Implications

As antagonists at the H3R, these compounds block the inhibitory effect of histamine on its own release, leading to increased histaminergic neurotransmission.[6][7] This, in turn, can enhance the release of other excitatory neurotransmitters, resulting in stimulant and nootropic effects.[6] The therapeutic potential of H3R antagonists is being explored for a variety of conditions, including narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[6][8] For example, pitolisant, an H3R antagonist, is approved for the treatment of narcolepsy.[7]

Signaling Pathway of H3 Receptor Antagonism

Caption: H3 receptor antagonist signaling pathway.

Sigma Receptors (σ1 and σ2): Novel Targets for Neuropsychiatric Disorders

Sigma receptors are unique intracellular proteins that have been implicated in a variety of cellular functions and are considered promising targets for the treatment of neuropsychiatric disorders.[9] Piperidine derivatives have been extensively studied as high-affinity ligands for both σ1 and σ2 receptor subtypes.[10][11]

Structure-Activity Relationships and Therapeutic Promise

The affinity of methylpyridinylpiperidine derivatives for sigma receptors can be modulated by altering the substitution pattern on the piperidine ring and the length of the alkyl chain connecting it to other moieties.[10] These compounds have shown potential as antipsychotic drugs with a reduced risk of extrapyramidal side effects compared to traditional dopamine D2 receptor antagonists.[9] Interestingly, while many sigma receptor ligands show anti-prion activity, this effect appears to be independent of direct binding to the sigma receptors themselves, suggesting a more complex mechanism of action.[12][13]

Table 1: Binding Affinities of Representative Piperidine Derivatives at Sigma Receptors

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Reference |

| PSC-38 | 82900 | High Affinity | [10] |

| DuP 734 | High Affinity | Moderate Affinity | [9] |

| (-)-(S)-92 | High Affinity | Low Affinity (Selective for σ1) | [11] |

| PB 28 | Moderate Affinity | High Affinity (Selective for σ2) | [11] |

Monoamine Transporters: Regulating Synaptic Neurotransmitter Levels

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating the concentration of these neurotransmitters in the synaptic cleft.[14] The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamines into synaptic vesicles for subsequent release.[15][16][17]

Inhibition of VMAT2 and Therapeutic Applications

Methylpyridinylpiperidine derivatives, particularly arylpiperidinylquinazolines, have been identified as potent inhibitors of VMAT2.[18] By blocking VMAT2, these compounds prevent the storage of monoamines in vesicles, leading to their depletion from nerve terminals.[15] This mechanism is therapeutically relevant for conditions characterized by excessive monoaminergic signaling, such as Huntington's disease and tardive dyskinesia.[17]

Muscarinic Acetylcholine Receptors (mAChRs): Allosteric Modulation for Enhanced Selectivity

Muscarinic acetylcholine receptors are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems.[19][20] Positive allosteric modulators (PAMs) of mAChRs offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, with greater subtype selectivity than orthosteric agonists.[21]

M1 Receptor PAMs for Cognitive Enhancement

Derivatives based on a 4-phenylpyridin-2-one scaffold have been identified as a novel class of positive allosteric modulators of the M1 muscarinic acetylcholine receptor.[22] These compounds have the potential to treat cognitive deficits associated with Alzheimer's disease and schizophrenia.[19] The development of subtype-selective allosteric modulators for mAChRs represents a significant advancement in the field, offering the potential for more targeted and effective therapies with fewer side effects.[21]

Conclusion

The methylpyridinylpiperidine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, including nicotinic and muscarinic acetylcholine receptors, histamine H3 receptors, sigma receptors, and monoamine transporters, underscores its importance in drug discovery. A thorough understanding of the structure-activity relationships and mechanisms of action at these targets is crucial for the rational design of next-generation therapeutics for a multitude of neurological and psychiatric disorders.

References

-

Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. Available at: [Link]

-

Sigma-1 and sigma-2 receptor ligands developed. BioWorld. Available at: [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link]

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Available at: [Link]

-

Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. Available at: [Link]

-

1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. PubMed. Available at: [Link]

-

Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. PubMed Central. Available at: [Link]

-

Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

-

Potential Nicotinic Acetylcholine Receptor Ligands From 2,4-methanoproline Derivatives. PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

-

H3 receptor antagonist. Wikipedia. Available at: [Link]

-

Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Beles. Available at: [Link]

-

Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

-

Structure activity relationship. ResearchGate. Available at: [Link]

-

Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]

-

Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders. PubMed Central. Available at: [Link]

-

A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

-

Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. PubMed. Available at: [Link]

-

Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter. PubMed. Available at: [Link]

-

Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed Central. Available at: [Link]

-

How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. RxList. Available at: [Link]

-

Novel and Potent 6-Chloro-3-pyridinyl Ligands for the α4β2 Neuronal Nicotinic Acetylcholine Receptor‡. ACS Publications. Available at: [Link]

-

By what mechanism do Vesicular Monoamine Transporter 2 (VMAT2) inhibitors act? Atdbio.com. Available at: [Link]

-

Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central. Available at: [Link]

-

The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. PubMed Central. Available at: [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

-

The vesicular monoamine transporter 2: an underexplored pharmacological target. PubMed Central. Available at: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link]

-

4‑Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor. ACS Publications. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

-

The Near-Term Future of Muscarinic Agonists and Modulators for Schizophrenia: M1 and/or M4. YouTube. Available at: [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

-

(PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 8. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. droracle.ai [droracle.ai]

- 16. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. figshare.com [figshare.com]

The Piperidinyl-Methanol Scaffold: A Privileged Motif in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The substituted piperidinyl-methanol moiety represents a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold in a multitude of clinically significant therapeutic agents. Its inherent structural features, including a chiral center and the capacity for diverse substitutions, allow for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of the pharmacology of substituted piperidinyl-methanol compounds, delving into their structure-activity relationships, mechanisms of action across various target classes, and key therapeutic applications. We will dissect the causal relationships behind experimental design in the characterization of these compounds and provide detailed protocols for essential pharmacological assays. Through in-depth case studies of prominent FDA-approved drugs, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this rich chemical space.

Introduction: The Structural and Pharmacological Significance of the Piperidinyl-Methanol Core

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it an ideal building block for molecules designed to interact with biological targets.[2] The incorporation of a methanol group onto the piperidine ring, creating the piperidinyl-methanol scaffold, introduces a crucial hydroxyl functional group and often a chiral center. This hydroxyl group can act as a hydrogen bond donor or acceptor and serves as a synthetic handle for further molecular elaboration, while the stereochemistry at the methanol-bearing carbon can profoundly influence receptor binding and biological activity.

The versatility of the substituted piperidinyl-methanol core is evident in its presence in a wide array of drug classes, including agents targeting the central nervous system (CNS), anti-infectives, and cardiovascular drugs.[2] This guide will explore the pharmacology of these compounds by examining their interactions with key biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

Key Pharmacological Classes and Mechanisms of Action

The therapeutic utility of substituted piperidinyl-methanol compounds stems from their ability to modulate the activity of a diverse range of biological targets. Here, we explore some of the most significant pharmacological classes.

Muscarinic Receptor Antagonists

Substituted piperidinyl-methanol derivatives are prominent as antagonists of muscarinic acetylcholine receptors (mAChRs), which are GPCRs involved in a wide range of physiological functions.[3] M3 muscarinic antagonists, in particular, are of significant therapeutic interest for the treatment of overactive bladder and chronic obstructive pulmonary disease (COPD).[4]

Mechanism of Action: M3 receptors are coupled to the Gq family of G-proteins.[4] Upon binding of the endogenous agonist acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to smooth muscle contraction and glandular secretion.[5] Piperidinyl-methanol-based antagonists competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and promoting smooth muscle relaxation.[6]

Structure-Activity Relationship (SAR): The SAR of piperidine-based muscarinic antagonists has been extensively studied. Key features often include a cationic amine center (the piperidine nitrogen), which interacts with a conserved aspartate residue in the receptor's transmembrane domain III, and two hydrophobic regions that occupy adjacent pockets in the binding site.[6][7] Substitutions on the piperidine ring and the methanol-bearing carbon can significantly impact potency and selectivity for different muscarinic receptor subtypes. For instance, in a series of 4-aminomethylpiperidine derivatives, modifications to the terminal triphenylpropionamide moiety led to a compound with a Ki of 0.30 nM for the M3 receptor and over 100-fold selectivity against other subtypes.[6]

Signaling Pathway: M3 Muscarinic Receptor Antagonism

Caption: Antagonism of the M3 muscarinic receptor by piperidinyl-methanol compounds.

Opioid Receptor Agonists

The piperidine scaffold is a core structural element in many synthetic opioids, including the highly potent fentanyl and its analogs.[8] Substituted piperidinyl-methanol derivatives have been explored as novel opioid receptor agonists with the potential for improved side-effect profiles.[9]

Mechanism of Action: Mu-opioid receptors (MORs) are Gi/o-coupled GPCRs.[10] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Additionally, the Gβγ subunits can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10] These actions collectively reduce neuronal excitability and inhibit neurotransmitter release, producing analgesia.

Structure-Activity Relationship (SAR): The SAR of piperidine-based opioid agonists is well-established. The 4-position of the piperidine ring is a critical site for substitution, with aryl groups often contributing to high affinity. The nitrogen atom is essential for receptor interaction. Recent research has focused on developing "biased agonists" that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is associated with some of the adverse effects of opioids like respiratory depression and constipation.[9] For example, a series of piperidine core structures were shown to be high-affinity, selective mu-opioid receptor ligands, with some compounds demonstrating G-protein bias.[9]

Signaling Pathway: Mu-Opioid Receptor Agonism

Caption: Agonism of the mu-opioid receptor by piperidinyl-methanol compounds.

Pharmacokinetics and ADME Properties

The piperidine ring imparts favorable pharmacokinetic properties to drug candidates, contributing to their metabolic stability and ability to cross biological membranes.[2] The substitution pattern on the piperidinyl-methanol scaffold can be modulated to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. For instance, the introduction of a methyl group can increase lipophilicity, potentially enhancing membrane permeability.[1] However, the position of such substitutions is critical, as it can also influence metabolic stability by either sterically hindering or providing sites for enzymatic attack.[1]

| Property | General Influence of Piperidinyl-Methanol Scaffold |

| Absorption | Can be modulated by altering lipophilicity through substitutions. Generally good oral bioavailability. |

| Distribution | The piperidine nitrogen is typically protonated at physiological pH, influencing distribution into tissues and the CNS. |

| Metabolism | The piperidine ring is relatively metabolically stable. Metabolism often occurs at substituents or the nitrogen atom (N-dealkylation).[1] |

| Excretion | Primarily renal excretion of metabolites. |

Therapeutic Applications and Case Studies

The versatility of the substituted piperidinyl-methanol scaffold is highlighted by its presence in several FDA-approved drugs for a variety of indications.

Case Study: Donepezil in Alzheimer's Disease

Donepezil is a piperidine-based, reversible inhibitor of acetylcholinesterase (AChE) used for the symptomatic treatment of Alzheimer's disease.[11][12]

-

Mechanism of Action: Donepezil's primary mechanism is the inhibition of AChE in the brain, which reduces the breakdown of acetylcholine and enhances cholinergic neurotransmission.[13] This is thought to improve cognitive function in patients with Alzheimer's disease.[11]

-

Pharmacokinetics: Donepezil is well-absorbed orally and has a long elimination half-life of approximately 70 hours, allowing for once-daily dosing.[10] It is primarily metabolized by CYP2D6 and CYP3A4 enzymes.[14]

-

Clinical Efficacy and Safety: Clinical trials have demonstrated that donepezil at doses of 5 and 10 mg/day leads to statistically significant improvements in cognitive function and global clinical state in patients with mild to moderate Alzheimer's disease.[2][15][16] Common side effects are primarily gastrointestinal and include nausea, diarrhea, and vomiting.[12]

Case Study: Mefloquine as an Antimalarial Agent

Mefloquine is a quinoline-methanol derivative containing a piperidine ring that is used for the prophylaxis and treatment of malaria.[17]

-

Mechanism of Action: Mefloquine is a blood schizonticide. Its precise mechanism of action is not fully elucidated, but recent evidence strongly suggests that it inhibits protein synthesis in the parasite by binding to the 80S ribosome.[18][19][20]

-

Pharmacokinetics: Mefloquine is orally absorbed and has a very long elimination half-life of 2 to 4 weeks.[21] It is extensively metabolized in the liver.[21]

-

Clinical Efficacy and Safety: Mefloquine is effective against chloroquine-resistant strains of Plasmodium falciparum.[17] However, its use is associated with a risk of neuropsychiatric adverse effects, including anxiety, depression, hallucinations, and psychosis, which can persist after discontinuation of the drug.[14][21][22] This has led to a boxed warning from the FDA.[21]

Case Study: Ropivacaine as a Local Anesthetic

Ropivacaine is a long-acting amide local anesthetic that is a pure S-(-)-enantiomer of a substituted piperidine derivative.[23][24]

-

Mechanism of Action: Ropivacaine blocks nerve impulse conduction by reversibly inhibiting sodium ion influx through voltage-gated sodium channels in neuronal cell membranes.[23][25] It has a greater degree of sensory versus motor block compared to bupivacaine, which can be advantageous in certain clinical settings.[23]

-

Pharmacokinetics: The duration of action of ropivacaine depends on the dose and site of administration.[24] It is extensively metabolized in the liver, primarily by CYP1A2.[23]

-

Clinical Efficacy and Safety: Ropivacaine is widely used for surgical anesthesia and pain management via local infiltration, peripheral nerve blocks, and epidural administration.[24] It is considered to have a better safety profile than bupivacaine, with a lower propensity for cardiotoxicity and CNS toxicity.[23][26] Common side effects are generally mild and related to the anesthetic procedure itself, such as hypotension and nausea.[24]

| Drug | Therapeutic Class | Primary Mechanism of Action | Key Pharmacokinetic Feature |

| Donepezil | Acetylcholinesterase Inhibitor | Reversible inhibition of acetylcholinesterase | Long half-life (~70 hours) |

| Mefloquine | Antimalarial | Inhibition of parasitic 80S ribosome | Very long half-life (2-4 weeks) |

| Ropivacaine | Local Anesthetic | Reversible blockade of voltage-gated sodium channels | Lower cardiotoxicity compared to bupivacaine |

Experimental Protocols for Pharmacological Characterization

The pharmacological characterization of substituted piperidinyl-methanol compounds relies on a suite of in vitro and in vivo assays. The following are representative protocols for key experiments.

Radioligand Binding Assay for GPCRs

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific GPCR.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target GPCR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand (e.g., [3H]-NMS for M3 receptors)

-

Unlabeled competing ligand (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filter harvester

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding wells: Cell membranes, radioligand, and a saturating concentration of a non-labeled competitor.

-

Test Compound wells: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-